3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde is an organic compound characterized by its complex structure, which includes methoxy and hydroxyethyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the hydroxyethyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced reactors and controlled environments helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyethyl group to a carbonyl group.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The presence of methoxy and hydroxyethyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different functional groups.
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl structure but has different substituents.
3,4-Dimethoxybenzaldehyde: A simpler compound with only the methoxy groups and aldehyde function
Uniqueness
3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler analogues .
Biological Activity
3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde, with CAS number 144279-87-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20O5
- Molecular Weight : 316.348 g/mol
- LogP : 2.801 (indicating moderate lipophilicity)
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor effects. For instance, similar derivatives have shown potent activity against various cancer cell lines, including:
- MCF-7 Breast Cancer Cells : Compounds with similar structural motifs have demonstrated IC50 values as low as 8 nM, indicating strong antiproliferative effects .
- Mechanism : These compounds often target tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory and Antioxidant Properties
The compound's structural features suggest potential anti-inflammatory and antioxidant activities. Many related phenolic compounds are known for their ability to scavenge free radicals and inhibit inflammatory pathways:
- In vitro Studies : Evidence from related studies shows that such compounds can significantly reduce markers of inflammation and oxidative stress in cellular models .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of compounds with similar structures. Preliminary studies indicate that derivatives of this compound may possess:
- Broad-spectrum Activity : Against both gram-positive and gram-negative bacteria, as well as certain fungi. This suggests potential applications in treating infections .
Study on Antitumor Effects
A recent study evaluated a series of phenolic compounds for their antitumor properties using MCF-7 cells. The findings revealed that derivatives with methoxy groups significantly enhanced cytotoxicity compared to their non-methoxylated counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
Study on Antioxidant Activity
In another investigation focused on antioxidant activity, compounds similar to this compound were assessed for their ability to inhibit lipid peroxidation. Results indicated that these compounds could effectively reduce oxidative damage in vitro, supporting their potential therapeutic use in oxidative stress-related conditions .
Data Summary Table
Properties
CAS No. |
144279-87-8 |
---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C18H20O5/c1-21-16-6-4-12(11-19)8-14(16)9-15(20)13-5-7-17(22-2)18(10-13)23-3/h4-8,10-11,15,20H,9H2,1-3H3 |
InChI Key |
GBXSCYIVZFHTIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CC(C2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
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